Provena

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

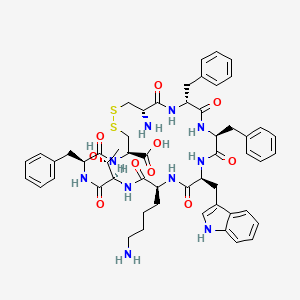

D2A21 is an antimicrobial peptide known for its potent activity against a variety of bacterial pathogens. It has been studied extensively for its ability to confer resistance to diseases in plants, particularly those caused by Pseudomonas syringae pv. tabaci and Xanthomonas citri . This peptide is part of a broader class of antimicrobial peptides that are being explored as alternatives to traditional antibiotics due to their effectiveness against drug-resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D2A21 typically involves peptide synthesis techniques. One common method is solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support. This method allows for precise control over the sequence and length of the peptide .

Industrial Production Methods

Industrial production of D2A21 can be achieved through recombinant DNA technology. This involves inserting the gene encoding D2A21 into a suitable host organism, such as Escherichia coli, which then produces the peptide. The peptide can be purified from the host organism using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

D2A21 primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, its activity is based on its ability to disrupt cell membranes, leading to cell lysis .

Common Reagents and Conditions

The activity of D2A21 is influenced by factors such as pH and ionic strength. It has been shown to be effective in a range of pH conditions, although extreme pH values can reduce its activity .

Major Products Formed

The primary outcome of D2A21’s interaction with bacterial cells is the disruption of the cell membrane, leading to the leakage of cytoplasmic contents and ultimately cell death .

Scientific Research Applications

D2A21 has a wide range of applications in scientific research:

Mechanism of Action

D2A21 exerts its effects primarily through the disruption of bacterial cell membranes. It interacts with the lipid bilayer of the membrane, causing increased permeability and leading to cell lysis . This mechanism is similar to other antimicrobial peptides, which often target the cell membrane to exert their antimicrobial effects .

Comparison with Similar Compounds

D2A21 is similar to other antimicrobial peptides such as D4E1 and LL-37. it has been noted for its low hemolysis activity, making it less toxic to human cells compared to some other antimicrobial peptides . This makes D2A21 a promising candidate for applications where low toxicity is crucial.

List of Similar Compounds

D4E1: Another antimicrobial peptide with similar activity against bacterial pathogens.

LL-37: A well-known antimicrobial peptide that has been studied for its broad-spectrum activity.

D2A21 stands out due to its specific activity against certain plant pathogens and its potential for use in transgenic plants, making it a unique and valuable compound in the field of antimicrobial research .

Properties

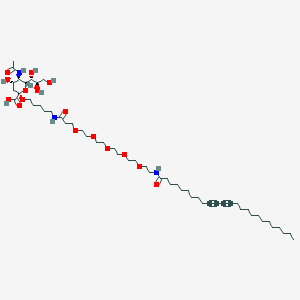

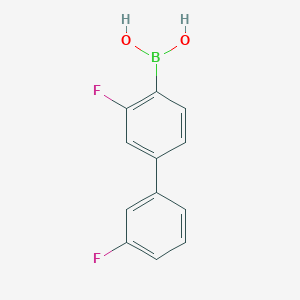

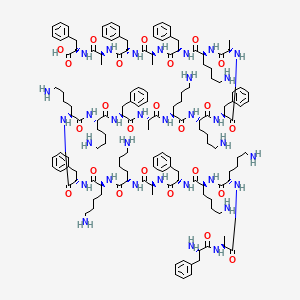

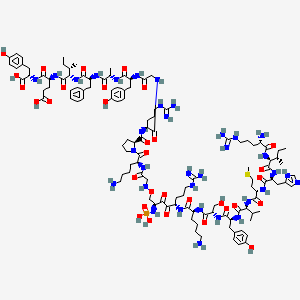

Molecular Formula |

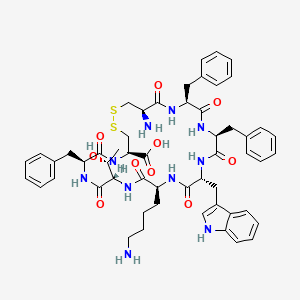

C144H212N32O24 |

|---|---|

Molecular Weight |

2775.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1 |

InChI Key |

WVRNJUBRGDUHNI-CPOCOYSOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC8=CC=CC=C8)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CC7=CC=CC=C7)C(=O)O)NC(=O)C(CC8=CC=CC=C8)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)

![(4S)-5-[(2S)-1-[2-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-2-[N-[(2S)-6-amino-1-[(1S,2R)-1-carboxy-2-hydroxypropyl]imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-[N-[(1S)-1-carboxy-3-hydroxy-3-iminopropyl]-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-[(1R)-1-hydroxyethyl]-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832370.png)

![disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)

![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10832395.png)

![Gadofosveset [MI]](/img/structure/B10832425.png)